Hexa-2,4-diyne-1,6-diyl diundecanoate
Description
Hexa-2,4-diyne-1,6-diyl diundecanoate is a diester compound featuring a central hexa-2,4-diyne (two conjugated triple bonds) spacer linked to two undecanoate (C11 alkyl ester) groups.
Properties
CAS No. |
42034-95-7 |
|---|---|
Molecular Formula |
C28H46O4 |
Molecular Weight |
446.7 g/mol |
IUPAC Name |
6-undecanoyloxyhexa-2,4-diynyl undecanoate |
InChI |
InChI=1S/C28H46O4/c1-3-5-7-9-11-13-15-19-23-27(29)31-25-21-17-18-22-26-32-28(30)24-20-16-14-12-10-8-6-4-2/h3-16,19-20,23-26H2,1-2H3 |
InChI Key |
GQFQOHGEHJTKMI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(=O)OCC#CC#CCOC(=O)CCCCCCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Hexa-2,4-diyne-1,6-diyl diundecanoate typically involves the esterification of hexa-2,4-diyne-1,6-diol with undecanoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions to facilitate the esterification process. The reaction can be represented as follows:
HO-CH2-C≡C-C≡C-CH2-OH+2C10H21COOH→C10H21COO-CH2-C≡C-C≡C-CH2-OOC-C10H21+2H2O
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the esterification process.
Chemical Reactions Analysis
Types of Reactions: Hexa-2,4-diyne-1,6-diyl diundecanoate can undergo various chemical reactions, including:
Oxidation: The triple bonds in the compound can be oxidized using reagents such as potassium permanganate or osmium tetroxide, leading to the formation of diketones or carboxylic acids.
Reduction: The compound can be reduced using hydrogenation catalysts like palladium on carbon, resulting in the formation of alkanes.
Substitution: The ester groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols, leading to the formation of amides or new esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), osmium tetroxide (OsO₄)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H₂)
Substitution: Amines, alcohols, acidic or basic catalysts
Major Products:
Oxidation: Diketones, carboxylic acids
Reduction: Alkanes
Substitution: Amides, new esters
Scientific Research Applications
Hexa-2,4-diyne-1,6-diyl diundecanoate has several applications in scientific research:
Materials Science: Used in the synthesis of polymers and advanced materials due to its conjugated diyne structure, which imparts unique optical and electronic properties.
Organic Synthesis: Serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: Utilized in the production of specialty chemicals and as a precursor for the synthesis of high-performance materials.
Mechanism of Action
The mechanism of action of Hexa-2,4-diyne-1,6-diyl diundecanoate involves its interaction with molecular targets through its reactive triple bonds and ester groups. The compound can undergo various chemical transformations, leading to the formation of reactive intermediates that interact with biological molecules or materials. The pathways involved may include:
Conjugation with proteins or nucleic acids: Leading to potential biological effects.
Polymerization: Formation of polymeric materials with unique properties.
Comparison with Similar Compounds
Data Tables
Table 1: Physical and Chemical Properties
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Solubility | Key Applications |
|---|---|---|---|---|
| Hexa-2,4-diyne-1,6-diol | 110.11 | 109–112 | Polar solvents | Supramolecular chemistry |
| This compound* | ~510 | Not reported | Lipophilic solvents | Materials science, drug delivery |
| Hexyl decanoate | 256.4 | - | Organic solvents | Flavorings, fragrances |
| 4,4'-(Hexa-2,4-diene-1,6-diyl)bismorpholine | 264.36 | Not reported | Organic solvents | Pharmaceutical intermediates |
*Estimated based on structural analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
